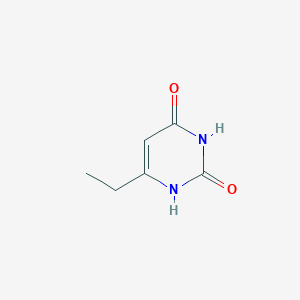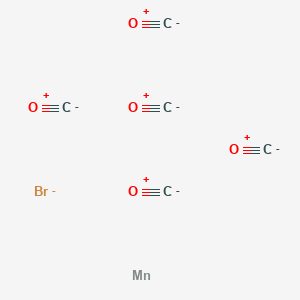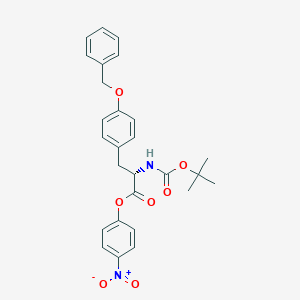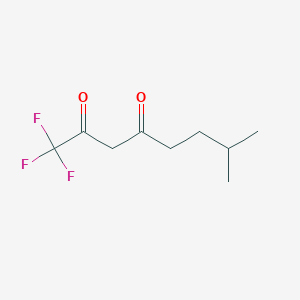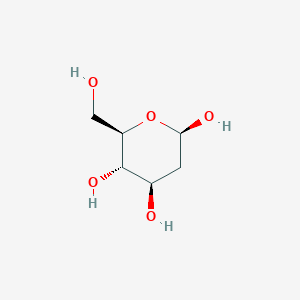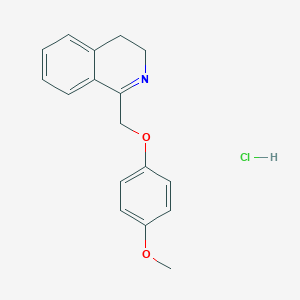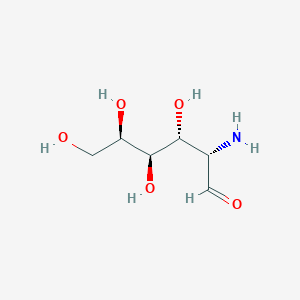
(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal, also known as erythrulose, is a natural ketose sugar that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
Erythrulose works by reacting with the amino acids in the outermost layer of the skin to produce a brown pigment called melanoidin. This pigment gives the skin a natural-looking tan without the harmful effects of UV radiation. Erythrulose also has antioxidant properties that protect the skin from oxidative stress and premature aging.
生化学的および生理学的効果
Erythrulose has been shown to have several biochemical and physiological effects. It has been found to increase the expression of genes involved in melanin synthesis, leading to a more prolonged and natural-looking tan. Erythrulose also increases the production of collagen, elastin, and hyaluronic acid, which are essential for maintaining healthy skin. Additionally, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is its natural origin, which makes it a safe and eco-friendly alternative to synthetic compounds. Erythrulose is also stable under a wide range of pH and temperature conditions, making it suitable for various applications. However, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal can be challenging to isolate and purify, which can affect its yield and purity.
将来の方向性
There are several future directions for (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal research. One potential area is the development of new synthesis methods that can increase the yield and purity of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal. Another area is the investigation of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal's potential applications in medicine, such as its use as an anti-cancer agent or as a substrate for drug delivery. Additionally, more research is needed to fully understand the mechanism of action of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal and its effects on the skin and other organs.
合成法
Erythrulose can be synthesized from dihydroxyacetone phosphate (DHAP) through the action of triosephosphate isomerase (TPI) and glycerol dehydrogenase (GDH). The process involves the conversion of DHAP into glyceraldehyde-3-phosphate (G3P) by TPI, followed by the reduction of G3P to (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal by GDH. This method provides a cost-effective and sustainable way of producing (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal.
科学的研究の応用
Erythrulose has been extensively studied for its potential applications in various fields, including food, cosmetics, and biotechnology. In the food industry, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is used as a natural sweetener and flavor enhancer. In cosmetics, it is used as a self-tanning agent and skin moisturizer. In biotechnology, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is used as a substrate for the production of valuable compounds such as erythritol and 2,3-butanediol.
特性
CAS番号 |
14307-14-3 |
|---|---|
製品名 |
(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal |
分子式 |
C6H13NO5 |
分子量 |
179.17 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4-,5-,6+/m1/s1 |
InChIキー |
FZHXIRIBWMQPQF-KAZBKCHUSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H]([C@@H](C=O)N)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)N)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)N)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



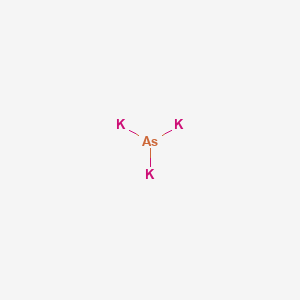

![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
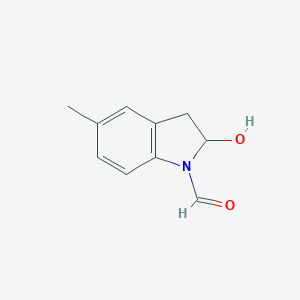
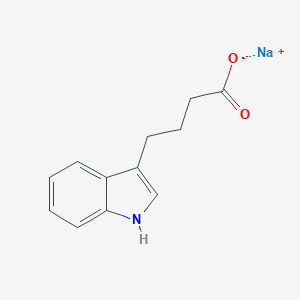
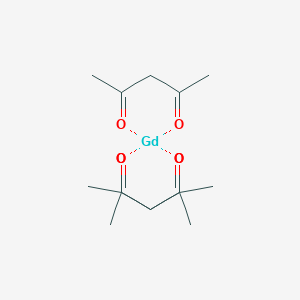
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
